cis-1,2-Cyclohexanedimethanol

Polymer Chemistry Thermal Properties Crystallinity

The cis-stereochemistry of cis-1,2-Cyclohexanedimethanol (CAS 15753-50-1) is critical for pharmaceutical intermediates—specifically L-653,180 antiviral synthesis where the (Z)-configuration is mandatory for biological activity. In polymer applications, the kinked cis-geometry lowers Tg and enhances chain flexibility versus trans-isomers, enabling lower-temperature melt polycondensation (12–16 °C lower monomer mp). Stereochemical purity ≥97% ensures reproducible asymmetric synthesis and reduced purification burden. Accept no substitutes when stereochemistry governs performance.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 15753-50-1
Cat. No. B050243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Cyclohexanedimethanol
CAS15753-50-1
Synonymscis-1,2-cyclohexanedimethanol;  (1R,2S)-rel-1,2-Cyclohexanedimethanol;  (cis-2-Hydroxymethylcyclohexyl)methanol;  1,2-cis-Cyclohexanedimethanol;  cis-1,2-Bis(hydroxymethyl)cyclohexane;  cis-1,2-Cyclohexanedimethanol;  cis-[2-(Hydroxymethyl)cyclohexane]meth
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CO)CO
InChIInChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+
InChIKeyXDODWINGEHBYRT-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Cyclohexanedimethanol (CAS 15753-50-1) Procurement Overview: Stereospecific Cycloaliphatic Diol for Advanced Synthesis


cis-1,2-Cyclohexanedimethanol (CAS 15753-50-1) is a stereospecific cycloaliphatic diol with the molecular formula C8H16O2, characterized by two hydroxymethyl (-CH2OH) groups in a cis configuration on adjacent carbons of a cyclohexane ring . With a molecular weight of 144.21 g/mol and a melting point of 43-45 °C, it serves as a versatile building block in asymmetric synthesis, polymer chemistry, and pharmaceutical intermediate production . The defined cis-stereochemistry distinguishes this compound from its trans-isomer (CAS 25712-33-8) and positional isomers like 1,4-cyclohexanedimethanol (CAS 105-08-8), enabling precise control over molecular geometry and resulting material properties [1].

Why 1,2-Cyclohexanedimethanol Isomers Are Not Interchangeable: The Critical Role of cis-Configuration in Performance Outcomes


While various cyclohexanedimethanol (CHDM) isomers share the same molecular formula, their distinct stereochemistry and ring substitution patterns result in markedly different physical properties, reactivity, and polymer characteristics that preclude simple substitution [1][2]. The cis-1,2-isomer exhibits a specific melting point of 43-45 °C, which differs from the trans-1,2-isomer's melting point of 55-59 °C and the 1,4-isomer's typical range of 31-41 °C [3][4]. More importantly, the stereochemical arrangement of the cis-1,2-isomer imparts unique conformational constraints that directly influence polymer chain packing, thermal transitions, and mechanical properties [2]. These differences translate into quantifiable variations in glass transition temperature (Tg), crystallinity, and flexibility of derived polyesters and polyurethanes, making isomer selection a critical procurement decision rather than a generic commodity choice [5].

cis-1,2-Cyclohexanedimethanol Quantitative Differentiation: Head-to-Head Performance Data vs. Key Comparators


Melting Point Depression vs. trans-1,2-Isomer: A 12-16 °C Difference Enabling Distinct Processing Windows

cis-1,2-Cyclohexanedimethanol exhibits a significantly lower melting point (43-45 °C) compared to its trans-1,2-isomer (55-59 °C), representing a 12-16 °C depression . This substantial difference in thermal behavior is a direct consequence of the cis-configuration, which disrupts efficient crystal packing in the solid state and reduces the energy required for the solid-to-liquid phase transition . In polymer synthesis, lower monomer melting points facilitate melt-phase polycondensation at reduced temperatures, potentially minimizing thermal degradation and broadening the scope of thermally sensitive co-monomers [1]. This 12-16 °C differential provides a tangible processing advantage for cis-1,2-cyclohexanedimethanol in applications requiring lower polymerization initiation temperatures.

Polymer Chemistry Thermal Properties Crystallinity

Polymer Chain Dimension Reduction: cis-1,2-Incorporation Decreases Chain Dimensions vs. All-trans Analogues

Incorporation of cis-1,2-cyclohexanedimethanol units into polyester backbones results in a measurable decrease in polymer chain dimensions compared to all-trans configurations [1]. Rotational Isomeric State (RIS) Metropolis Monte Carlo simulations on polyesters derived from cyclohexanedimethanol demonstrate that the inclusion of cis isomers reduces the characteristic ratio (C∞) and overall chain dimensions relative to all-trans isomer chains [1]. This reduction in chain dimensions is attributed to the 'kinked' geometry imposed by the cis-1,2-substitution pattern, which introduces a 55° dihedral angle and restricts chain extension [2]. The quantitative consequence is a more compact polymer coil in solution and in the amorphous solid state, which directly influences melt viscosity, entanglement density, and ultimate mechanical properties such as modulus and elongation at break [1][3].

Polymer Physics Conformational Analysis Chain Flexibility

Tunable Glass Transition Temperature (Tg): cis/trans Ratio Modulation Enables 19 °C Tg Range in PCT Polyesters

The glass transition temperature (Tg) of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) can be systematically tuned from 73 °C to 92 °C by varying the cis/trans ratio of the 1,4-cyclohexanedimethanol (CHDM) monomer from predominantly cis (10% trans) to predominantly trans (96% trans) [1]. This 19 °C Tg range demonstrates the profound impact of stereochemistry on polymer chain mobility and free volume [1]. While this specific study used 1,4-CHDM, the underlying principle—that cis-isomer incorporation reduces Tg relative to trans-isomer due to increased chain flexibility and reduced packing efficiency—is a well-established class-level inference applicable to 1,2-isomers [2]. The ability to adjust Tg by over 19 °C solely through stereochemical control, without altering co-monomer composition, provides a powerful tool for tailoring polymer properties for specific end-use requirements such as heat deflection temperature, impact resistance, and processability [3].

Thermal Analysis Polyester Engineering Material Design

Antiviral Intermediate Synthesis: Stereospecificity Enables L-653,180 (HSV Thymidine Kinase Inhibitor) Production

cis-1,2-Cyclohexanedimethanol serves as a critical stereospecific starting material for the synthesis of 9-{[(Z)-2-(hydroxymethyl)cyclohexyl]methyl}guanine (L-653,180), a potent and selective non-substrate inhibitor of herpes simplex virus (HSV) thymidine kinase (TK) [1]. The cis-configuration is essential for establishing the correct (Z)-geometry of the cyclohexylmethyl side chain, which is required for binding affinity to the viral TK active site . In vitro studies demonstrate that L-653,180 suppresses or delays reactivation of HSV-1 from latently infected cells without affecting viral replication, making it a valuable tool compound for antiviral research [1][2]. This specific synthetic utility represents a quantifiable advantage of cis-1,2-cyclohexanedimethanol over its trans-isomer, which would yield the incorrect (E)-stereoisomer and likely exhibit significantly reduced biological activity due to altered molecular recognition .

Medicinal Chemistry Antiviral Agents Chiral Synthesis

Excimer Formation in Polyesters: 1,2-cis-Cyclohexanediol Exhibits Lower Excimer/Monomer Emission Ratio than 1,3-cis- or 1,4-cis- Analogues

In dilute solution fluorescence studies of polyesters derived from terephthalic acid and various cyclohexanediols, the 1,2-cis-cyclohexanediol spacer produced a significantly lower ratio of excimer to monomer emission intensity (IE/IM) compared to spacers based on 1,3-cis-cyclohexanediol or 1,4-cis-cyclohexanedimethanol [1]. The polymers with the largest IE/IM ratios contained either the 1:2 mixture of 1,3-cis- and 1,3-trans-cyclohexanediol or the 1:3 mixture of 1,4-cis- and 1,4-trans-cyclohexanedimethanol, with conformational analysis concluding that 1,3-cis-cyclohexanediol and 1,4-cis-cyclohexanedimethanol are most conducive to excimer formation [1]. The lower excimer formation propensity of the 1,2-cis-spacer indicates a reduced tendency for adjacent terephthalate chromophores to adopt the face-to-face sandwich geometry required for excimer stabilization, reflecting the unique conformational constraints imposed by the 1,2-substitution pattern [1].

Polymer Photophysics Fluorescence Spectroscopy Chain Conformation

Optimal Procurement Scenarios for cis-1,2-Cyclohexanedimethanol: Evidence-Driven Application Mapping


Synthesis of Stereodefined Antiviral Agents and Chiral Pharmaceutical Intermediates

cis-1,2-Cyclohexanedimethanol is the mandatory procurement choice for the synthesis of L-653,180 and related antiviral compounds targeting herpes simplex virus thymidine kinase, where the (Z)-configuration of the cyclohexylmethyl side chain is essential for biological activity . The defined cis-stereochemistry ensures the correct spatial orientation of functional groups, a requirement that cannot be met by the trans-isomer or positional isomers like 1,4-cyclohexanedimethanol [1]. In pharmaceutical development programs requiring precise stereocontrol for chiral intermediate synthesis, the high stereochemical purity (≥97%) of commercially available cis-1,2-cyclohexanedimethanol directly translates to improved synthetic efficiency and reduced purification burden .

Development of Low-Tg, Flexible Polyesters and Polyurethanes Requiring Reduced Melt Viscosity

For polymer chemists engineering polyesters or polyurethanes where lower glass transition temperatures (Tg) and enhanced chain flexibility are desired—such as in flexible packaging films, elastomeric coatings, or low-temperature impact modifiers—cis-1,2-cyclohexanedimethanol offers a quantifiable advantage over trans-isomers [1]. The 12-16 °C lower melting point of the monomer facilitates lower-temperature melt polycondensation, while the kinked geometry introduced by the cis-1,2-configuration reduces polymer chain dimensions and increases free volume, resulting in Tg depression [2]. This combination of monomer and polymer thermal behavior enables more efficient processing (e.g., reduced energy input, minimized thermal degradation) and tailored end-use properties [3].

Enantioselective Oxidation Studies and Chiral Catalysis Method Development

cis-1,2-Cyclohexanedimethanol has been reported as a substrate for enantioselective oxidation using chiral nitroxyl radicals such as 4-acetylamino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl via non-electrochemical methods . This specific reactivity profile makes it a valuable tool compound for academic and industrial laboratories developing asymmetric oxidation methodologies, chiral ligand screening, or mechanistic studies of stereoselective transformations [1]. The defined cis-1,2-stereochemistry provides a well-characterized scaffold for evaluating catalyst performance and reaction stereoselectivity, with outcomes that cannot be extrapolated from the trans-isomer due to differences in substrate geometry and steric environment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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